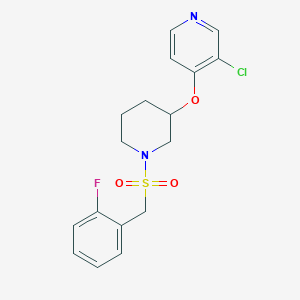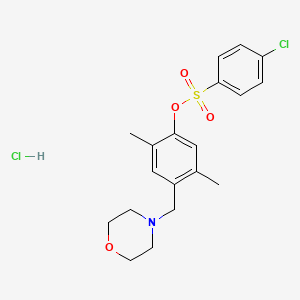
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride” is a chemical compound with the empirical formula C13H19NO2 · HCl · H2O . It is a technical grade compound and is used as a precursor to “Ozalid” dyes .
Molecular Structure Analysis
The molecular weight of “this compound” is 275.77 . The SMILES string representation of the molecule is Cl [H]. [H]O [H].Cc1cc (CN2CCOCC2)c ©cc1O . This representation can be used to visualize the molecule’s structure using software tools.Physical and Chemical Properties Analysis
The melting point of “this compound” is reported to be between 188-192 °C (lit.) . Other physical and chemical properties such as solubility, density, and refractive index are not provided in the available resources.Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-chlorobenzenesulfonate hydrochloride demonstrates its significance in the realm of chemical synthesis and drug development, notably through its role in creating neurokinin-1 receptor antagonists. These antagonists are pivotal in clinical applications for treating emesis and depression, showcasing the compound's utility in generating water-soluble, orally active agents with high efficacy in pre-clinical tests (Harrison et al., 2001).
Material Science and Chemistry
In material science and chemistry, this chemical serves as a precursor in the innovative synthesis of compounds. For instance, it is instrumental in producing adducts of (amino)(aryl)carbene with phosphorus pentafluoride, highlighting its value in exploring new chemical reactions and understanding reaction mechanisms through experimental data and DFT calculations (Guzyr et al., 2013).
Environmental Science
Its derivatives find applications in environmental science, specifically in the degradation and transformation of pollutants. The compound's utility is showcased in studies involving the oxidative degradation of chlorinated compounds, which is crucial for remediation strategies and understanding pollutant behavior in the environment (Riegert et al., 1998).
Analytical Chemistry
In analytical chemistry, the compound and its derivatives are key in developing methodologies for detecting and quantifying aliphatic amines in environmental samples. This application is vital for monitoring water quality and assessing the presence of contaminants, demonstrating the compound's role in environmental monitoring and protection (Sacher et al., 1997).
Polymer Science
The research extends into polymer science, where the compound contributes to the synthesis of novel polymers and materials. This includes the development of morpholinium-functionalized anion-exchange membranes, indicating its potential in creating advanced materials for energy applications, such as fuel cells (Morandi et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-chlorobenzenesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S.ClH/c1-14-12-19(25-26(22,23)18-5-3-17(20)4-6-18)15(2)11-16(14)13-21-7-9-24-10-8-21;/h3-6,11-12H,7-10,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPMYMWRSBAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
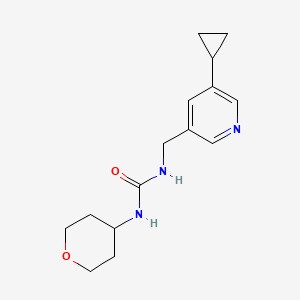
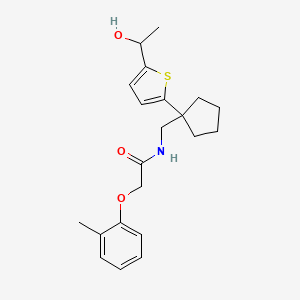

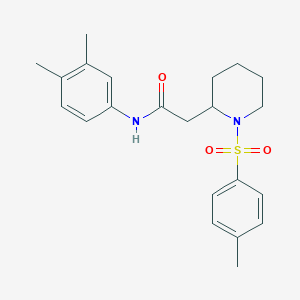
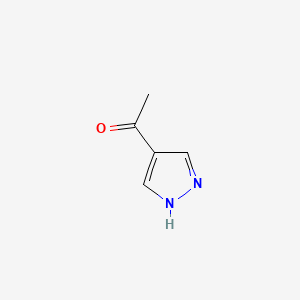
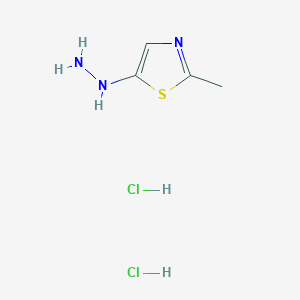

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2715414.png)

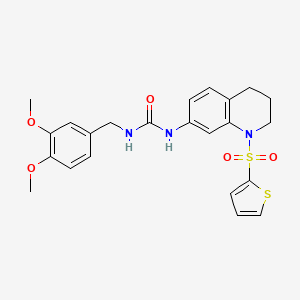
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B2715422.png)
![3,9-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2715423.png)
![6-chloro-N-[(quinolin-8-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2715427.png)
